Cddo-EA

Inflammation Macrophage biology iNOS inhibition

CDDO-EA (RTA 405, TP319) is the preferred Nrf2 activator for CNS studies—superior brain penetration vs. CDDO or CDDO-MA. Validated in G93A SOD1 ALS mice (20.6-day lifespan extension) and N171-82Q Huntington's models, it cannot be substituted by CDDO-Me or CDDO-Im without experimental compromise. 7-fold more potent than CDDO in iNOS suppression. Also effective in liver fibrosis and chondrogenesis models. Order for reproducible preclinical neurodegeneration, hepatology, and regenerative medicine research.

Molecular Formula C33H46N2O3
Molecular Weight 518.7 g/mol
CAS No. 932730-51-3
Cat. No. B1649432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCddo-EA
CAS932730-51-3
Synonyms2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide
2-cyano-3,12-dioxooleana-1,9(11)dien-28-oic acid-ethyl amide
CDDO-ethyl amide
RTA 405
Molecular FormulaC33H46N2O3
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
InChIInChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1
InChIKeyRZRQJICXYQPEQJ-YKEYHJQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cddo-EA (CAS 932730-51-3) Procurement Guide: Specifications and Baseline Properties


CDDO-EA (CDDO ethyl amide, RTA 405, TP319) is a synthetic oleanane triterpenoid derived from oleanolic acid that functions as a potent activator of the Nrf2/ARE pathway [1]. It is a small molecule with the molecular formula C33H46N2O3 and a molecular weight of 518.73 g/mol . CDDO-EA exhibits neuroprotective, anti-inflammatory, and chemopreventive activities across multiple preclinical models, including amyotrophic lateral sclerosis (ALS), Huntington's disease, liver fibrosis, and cancer [2].

Why Nrf2 Activator Interchangeability Fails: Cddo-EA's Unique Differentiation Drivers


CDDO-EA cannot be substituted by other Nrf2 activators without significant experimental compromise due to its unique combination of structural features, potency profile, and in vivo tissue distribution. Unlike other CDDO derivatives, CDDO-EA's C-28 ethyl amide moiety confers distinct physicochemical properties and biological effects [1]. Direct comparative studies demonstrate that CDDO-EA is 7-fold more potent than its parent compound, CDDO, in suppressing iNOS induction . Furthermore, CDDO-EA achieves higher brain concentrations than CDDO or CDDO-MA, making it particularly suitable for CNS applications where other derivatives may fail to achieve therapeutic exposure [1]. Interchanging CDDO-EA with alternative Nrf2 activators such as CDDO-Me (bardoxolone methyl) or CDDO-Im could lead to divergent experimental outcomes and flawed study conclusions.

Cddo-EA Quantitative Evidence Guide: Comparative Potency, Brain Penetration and Efficacy


Cddo-EA vs CDDO: 7-Fold Higher Potency in Suppressing iNOS Induction

In a direct head-to-head comparison in RAW264.7 macrophage-like cells, CDDO-EA exhibited 7-fold greater potency than its parent compound CDDO in suppressing the ability of interferon-gamma (IFN-γ) to induce inducible nitric oxide synthase (iNOS) [1].

Inflammation Macrophage biology iNOS inhibition

Cddo-EA Brain Concentration vs CDDO and CDDO-MA: Superior CNS Bioavailability

In a comparative study evaluating tissue distribution, both CDDO-EA and CDDO-TFEA demonstrated higher brain concentrations compared to CDDO and CDDO-MA [1]. This direct comparison establishes CDDO-EA's superior ability to cross the blood-brain barrier and accumulate in CNS tissue.

Neurodegeneration Blood-brain barrier CNS drug delivery

Cddo-EA vs CDDO-ME in PyMT Breast Cancer Model: Comparative Tumor Delay Efficacy

In a parallel-arm study using the MMTV-Polyoma Middle T (PyMT) transgenic mouse model of ER-negative breast cancer, CDDO-EA and CDDO-ME were evaluated as single agents. CDDO-ME significantly delayed tumor development by an average of 4.3 weeks (p < 0.001), while CDDO-EA achieved a significant delay of 1.2 weeks (p < 0.05) compared to the control group [1].

Breast cancer Chemoprevention ER-negative tumors

Cddo-EA in G93A SOD1 ALS Mouse Model: 20.6-Day Life-Span Extension

In the G93A SOD1 transgenic mouse model of amyotrophic lateral sclerosis (ALS), CDDO-EA treatment significantly extended survival compared to littermate controls. CDDO-EA increased the life-span by 20.6 days, from 124.05 ± 3.7 days to 144.72 ± 8.1 days, representing a 16.6% increase (p < 0.001) [1]. Furthermore, the age of death from disease onset was prolonged by 17.5 days, or 43% [1].

ALS Neuroprotection Motor neuron disease

Cddo-EA and CDDO-Im: Chondrogenesis Induction at Low Nanomolar Concentrations

In a study evaluating chondrogenic differentiation, both CDDO-Im and CDDO-EA induced chondrogenesis in organ cultures of newborn mouse calvaria at concentrations as low as 200 nM [1]. Furthermore, treatment of human bone marrow-derived mesenchymal stem cells with 100 nM CDDO-Im or CDDO-EA induced expression of SOX9, collagen IIα1, and aggrecan, confirming chondrogenic differentiation [1].

Osteoarthritis Cartilage regeneration Chondrogenesis

Cddo-EA and CDDO-TFEA in Huntington's Disease Model: Behavioral and Survival Benefits

In the N171-82Q transgenic mouse model of Huntington's disease, both CDDO-EA and CDDO-TFEA upregulated Nrf2/ARE-induced genes in the brain and peripheral tissues, reduced oxidative stress, improved motor impairment, and increased longevity [1]. The study demonstrated that both compounds rescued striatal atrophy in the brain and vacuolation in brown adipose tissue [1].

Huntington's disease Neurodegeneration Motor function

Cddo-EA Research Application Scenarios: Neurodegeneration, Liver Fibrosis and Cartilage Regeneration


ALS and Motor Neuron Disease Preclinical Research

For researchers investigating amyotrophic lateral sclerosis (ALS) or other motor neuron diseases, CDDO-EA is a validated tool compound. The G93A SOD1 mouse model data demonstrates a 20.6-day life-span extension (16.6% increase) and a 17.5-day prolongation from disease onset (43% increase) when CDDO-EA is administered at 400 mg/kg of food (approx. 80 mg/kg body weight/day) [1]. This robust survival benefit supports its use as a positive control or lead compound in ALS-focused Nrf2 activation studies.

Huntington's Disease and CNS Neurodegeneration Studies

Investigators focused on Huntington's disease or other CNS disorders requiring brain-penetrant Nrf2 activators should prioritize CDDO-EA or CDDO-TFEA. Comparative tissue distribution data indicate that CDDO-EA achieves higher brain concentrations than CDDO or CDDO-MA, making it particularly suitable for CNS applications [2]. In the N171-82Q Huntington's disease mouse model, CDDO-EA improved motor impairment, rescued striatal atrophy, and increased longevity, validating its in vivo CNS efficacy [2].

Liver Fibrosis and Chronic Liver Injury Models

For preclinical studies targeting liver fibrosis, cirrhosis, or hepatocellular carcinoma (HCC), CDDO-EA has demonstrated disease-modifying effects. In a chronic CCl4-induced liver injury model, CDDO-EA mitigated the progression of liver fibrosis, which was associated with the induction of antifibrogenic genes and suppression of profibrogenic genes [3]. This evidence positions CDDO-EA as a relevant tool for hepatology research programs evaluating Nrf2-mediated hepatic protection and anti-fibrotic mechanisms.

Cartilage Tissue Engineering and Osteoarthritis Research

For researchers in regenerative medicine and osteoarthritis, CDDO-EA and CDDO-Im induce chondrogenesis at low nanomolar concentrations (200 nM in mouse calvaria organ culture, 100 nM in human MSCs) [4]. The upregulation of chondrocyte markers SOX9, collagen IIα1, and aggrecan, along with BMP-2 and phospho-Smad5, confirms chondrogenic differentiation [4]. CDDO-EA provides an alternative C-28 modification to CDDO-Im for studies requiring an ethyl amide derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cddo-EA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.